2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide
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Overview
Description
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as phenoxy, cyanophenyl, and azo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the phenoxy and cyanophenyl intermediates, followed by their coupling through a series of reactions including nucleophilic substitution and azo coupling. The final step involves the formation of the hexanamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and azo groups can be oxidized under specific conditions.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide involves its interaction with specific molecular targets and pathways. The phenoxy and azo groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-aminophenyl)hexanamide
- 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-hydroxyphenyl)hexanamide
Uniqueness
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
93783-17-6 |
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Molecular Formula |
C42H50N6O4 |
Molecular Weight |
702.9 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-5-hydroxy-2-phenyldiazenylphenyl]hexanamide |
InChI |
InChI=1S/C42H50N6O4/c1-8-11-17-38(52-37-23-20-29(41(4,5)9-2)24-32(37)42(6,7)10-3)39(50)45-33-26-36(49)35(25-34(33)48-47-31-15-13-12-14-16-31)46-40(51)44-30-21-18-28(27-43)19-22-30/h12-16,18-26,38,49H,8-11,17H2,1-7H3,(H,45,50)(H2,44,46,51) |
InChI Key |
IIVBRLPTAIRAFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=C(C=C(C(=C1)O)NC(=O)NC2=CC=C(C=C2)C#N)N=NC3=CC=CC=C3)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
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